2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide
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Overview
Description
2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Mechanism of Action
Mode of Action
The mode of action of this compound is not fully understood at this time. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the tosyl group (4-methylbenzenesulfonyl) suggests that it may act as a leaving group, facilitating nucleophilic substitution reactions .
Pharmacokinetics
The pharmacokinetic properties of “2-ethyl-N-[2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]butanamide” are currently unknown. Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied in detail to understand the compound’s bioavailability. The presence of the ethyl and tosyl groups may influence its solubility and permeability, potentially affecting its absorption and distribution .
Preparation Methods
The synthesis of 2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the isoquinoline derivative with tosyl chloride in the presence of a base such as pyridine.
Attachment of the Butanamide Moiety: The final step involves the coupling of the tosylated isoquinoline with 2-ethylbutanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles like amines or thiols can replace the tosyl group to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
2-ethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide can be compared with other isoquinoline derivatives such as:
Papaverine: An isoquinoline alkaloid used as a vasodilator.
Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.
Tetrahydroisoquinoline: A core structure found in many biologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tosyl group, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-ethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-4-17(5-2)22(25)23-20-9-8-18-12-13-24(15-19(18)14-20)28(26,27)21-10-6-16(3)7-11-21/h6-11,14,17H,4-5,12-13,15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCLAXIBYRCRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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